2,2,2-Tris(ethylsulfanyl)ethan-1-amine
Description
2,2,2-Tris(ethylsulfanyl)ethan-1-amine is a tripodal amine derivative featuring three ethylsulfanyl (–SCH₂CH₃) groups attached to the central carbon of an ethanamine backbone. The sulfur atoms act as soft Lewis bases, enabling coordination with transition metals such as Cu, Pd, or Pt .
Properties
IUPAC Name |
2,2,2-tris(ethylsulfanyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXMLRDJQTTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(CN)(SCC)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tris(ethylsulfanyl)ethan-1-amine typically involves the reaction of ethanamine with ethylsulfanyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as ethylthiol and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tris(ethylsulfanyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original sulfanyl groups.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can be adjusted to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,2,2-Tris(ethylsulfanyl)ethan-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,2-Tris(ethylsulfanyl)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The ethylsulfanyl groups may play a role in modulating the activity of enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural features and properties of 2,2,2-Tris(ethylsulfanyl)ethan-1-amine and related compounds:
Key Observations:
- Donor Atom Flexibility: Unlike pyrazolyl-based ligands (e.g., tris-2,2,2-(1-pyrazolyl)ethanol in ), sulfur-donor ligands like this compound exhibit softer Lewis basicity, favoring coordination with late transition metals (e.g., Pd, Cu) in redox-active environments.
- Steric and Electronic Modulation : Substituents like cyclopropyl () or trifluoromethyl () alter steric bulk and electronic properties, impacting metal-ligand bond strength and catalytic activity.
Biological Activity
2,2,2-Tris(ethylsulfanyl)ethan-1-amine, a compound with the molecular formula C9H21N3S3, has garnered interest in the field of medicinal chemistry for its potential biological activities. Despite limited research, preliminary studies suggest various pharmacological properties that warrant further investigation.
Chemical Structure and Properties
The compound features three ethylthio groups attached to a central ethanamine backbone. This unique structure may confer specific biological activities through interactions with biological macromolecules.
Biological Activity Overview
Currently, the biological activity of this compound has not been extensively characterized. However, it has been investigated for its potential antimicrobial and anticancer properties. The following sections summarize the available findings:
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties. The efficacy against various bacterial strains and fungi is yet to be quantified but suggests potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
Research has hinted at possible anticancer effects. The compound's ability to interact with cellular targets could disrupt cancer cell proliferation. However, specific mechanisms of action remain to be elucidated.
As of now, there is no well-defined mechanism of action for this compound due to the scarcity of detailed research. It is hypothesized that the compound may interact with nucleophilic sites on proteins and enzymes due to its electrophilic nature, potentially leading to inhibition of key biological pathways involved in disease processes .
Future Research Directions
Given the preliminary evidence suggesting antimicrobial and anticancer activities, future research should focus on:
- In Vitro Studies : Conducting assays to evaluate the efficacy against specific pathogens and cancer cell lines.
- Mechanistic Studies : Elucidating the biochemical pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Toxicological Assessments : Evaluating safety profiles to determine therapeutic windows for potential clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
